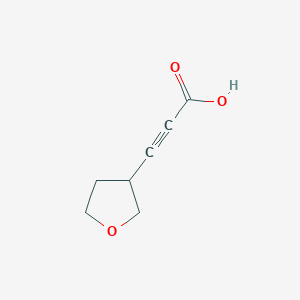

3-(Oxolan-3-yl)prop-2-ynoic acid

Description

Contextualizing Prop-2-ynoic Acid Derivatives in Organic Synthesis

Prop-2-ynoic acid, commonly known as propiolic acid, is the simplest acetylenic carboxylic acid. wikipedia.org Its derivatives are valuable building blocks in organic synthesis due to the reactivity of the carbon-carbon triple bond. solubilityofthings.com This functional group readily participates in a variety of chemical transformations, including addition reactions and coupling reactions, making it a versatile tool for constructing more complex molecular architectures. solubilityofthings.com

The presence of the triple bond also significantly influences the acidity of the carboxylic acid group, lowering its pKa compared to its saturated or unsaturated counterparts. This enhanced acidity can be a critical factor in reactions involving metal coordination or in modulating the electronic properties of a molecule. Furthermore, prop-2-ynyl esters have been explored as protecting groups for carboxylic acids, offering a method for selective deprotection under mild conditions. researchgate.net

Significance of the Tetrahydrofuran (B95107) Moiety in Chemical Compound Design

The incorporation of a THF ring into a molecule can also enhance its metabolic stability. Saturated cyclic ethers are generally less susceptible to metabolic degradation compared to their linear counterparts. researchgate.net The versatility of the THF moiety is further demonstrated by its use as a synthetic intermediate, capable of undergoing ring-opening and expansion reactions to generate diverse chemical structures. researchgate.net The development of enantioselective methods for the synthesis of substituted tetrahydrofurans continues to be an active area of research, highlighting the ongoing importance of this structural unit in modern drug discovery and organic synthesis. researchgate.netchemistryviews.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(oxolan-3-yl)prop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c8-7(9)2-1-6-3-4-10-5-6/h6H,3-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQFNGGKPGZPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Oxolan 3 Yl Prop 2 Ynoic Acid

Established Synthetic Routes for Alkynyl Carboxylic Acids

The synthesis of alkynyl carboxylic acids, such as 3-(oxolan-3-yl)prop-2-ynoic acid, can be achieved through several well-established methods. A primary and straightforward approach involves the carboxylation of a terminal alkyne. This can be accomplished by reacting the corresponding acetylide with carbon dioxide.

A proposed synthesis of this compound via this route would commence with 3-ethynyloxolane. This starting material can be deprotonated with a strong base, such as n-butyllithium, to form the lithium acetylide. Subsequent reaction with solid carbon dioxide (dry ice) followed by an acidic workup would yield the target carboxylic acid.

Alternatively, direct carboxylation of terminal alkynes using CO2 under milder, transition-metal-free conditions has been developed. rsc.org For instance, employing a cesium carbonate (Cs2CO3) base in a suitable solvent allows for the direct C-H functionalization of the alkyne. rsc.org This method offers a more atom- and step-economical protocol with a broad substrate scope and good functional group tolerance. rsc.org

Another established, albeit less direct, method involves the oxidation of a precursor molecule. For example, a terminal alkyne can be converted to its thiophenyl ether derivative, which is then hydrolyzed using mercuric sulfate (B86663) in an acidic medium to afford the carboxylic acid. acs.org This method has proven particularly useful for the synthesis of long-chain ω-hydroxyalkanoic acids. acs.org

Emerging Synthetic Approaches Utilizing Carbon-Carbon Bond Formation Reactions

Modern synthetic chemistry has seen the advent of powerful carbon-carbon bond formation reactions that offer novel and efficient pathways to complex molecules like this compound. The Sonogashira coupling reaction stands out as a particularly versatile tool for the formation of C(sp²)-C(sp) and C(sp³)-C(sp) bonds. organic-chemistry.orgwikipedia.org

A plausible strategy for the synthesis of this compound using this methodology would involve the coupling of a suitable 3-substituted oxolane with a protected acetylene (B1199291) derivative. For instance, a 3-halo-oxolane (e.g., 3-iodooxolane) could be coupled with a protected form of propiolic acid, such as its trimethylsilyl (B98337) ester, in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Subsequent deprotection of the silyl (B83357) ester would furnish the desired product. The Sonogashira reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.org

Decarboxylative alkynylation represents another innovative approach. organic-chemistry.org This method allows for the coupling of a carboxylic acid with an alkyne source, effectively serving as a homologation. While not a direct route to an alkynyl carboxylic acid, it could be employed to synthesize the 3-ethynyloxolane precursor from a suitable oxolane-3-carboxylic acid derivative.

The following table summarizes a selection of modern carbon-carbon bond-forming reactions applicable to the synthesis of alkynyl derivatives.

| Reaction Name | Description | Key Reagents | Potential Application for Target Synthesis |

| Sonogashira Coupling | Cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org | Pd catalyst, Cu(I) co-catalyst, amine base. organic-chemistry.org | Coupling of 3-halooxolane with a protected propiolic acid derivative. |

| Decarboxylative Alkynylation | Coupling of a carboxylic acid with an alkyne source via decarboxylation. organic-chemistry.org | Ni or Fe catalyst, redox-active ester. organic-chemistry.org | Synthesis of 3-ethynyloxolane precursor from an oxolane-3-carboxylic acid derivative. |

| Direct C(sp³)-H Alkynylation | Palladium-catalyzed alkynylation of C(sp³)-H bonds in free carboxylic acids. | Pd catalyst, specialized ligand. | Direct synthesis from an oxolane precursor bearing an appropriate C-H bond. |

Stereoselective Synthesis of Enantiopure this compound

The oxolane ring in this compound contains a stereocenter at the 3-position. Consequently, the synthesis of enantiomerically pure forms of this compound is of significant interest. Achieving stereocontrol can be approached by either resolving a racemic mixture or, more efficiently, through asymmetric synthesis.

A key strategy for the enantioselective synthesis of the oxolane core involves starting from a chiral precursor. For example, the stereoselective synthesis of substituted tetrahydrofurans can be achieved from chiral lactone carboxylic acids. researchgate.net A similar approach could be envisioned for the target molecule, where a chiral lactone is synthesized and then transformed into the desired 3-substituted oxolane.

Another powerful method for constructing chiral heterocycles is through asymmetric cycloaddition reactions. For instance, a [3+2] cycloaddition between a chiral N-tert-butanesulfinylazadiene and an azomethine ylide has been shown to produce densely substituted pyrrolidines with high diastereoselectivity. nih.gov Analogous strategies could potentially be adapted for the synthesis of chiral oxolane precursors.

The synthesis of chiral, enantioenriched tetrahydrofuran (B95107) derivatives has been demonstrated through the reduction of chiral lactone carboxylic acids. researchgate.net This provides a viable pathway to obtaining enantiopure 3-hydroxyoxolane, which can then be converted to 3-ethynyloxolane and subsequently to the target acid, preserving the stereochemical integrity.

Atom Economy and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry and atom economy are increasingly influential in the design of synthetic routes. Atom economy, in particular, focuses on maximizing the incorporation of reactant atoms into the final product. primescholars.com

The direct carboxylation of 3-ethynyloxolane with CO2 is an excellent example of an atom-economical reaction. rsc.org In this process, all the atoms of the reactants are incorporated into the product, leading to a theoretical 100% atom economy and minimizing waste generation. rsc.orgrsc.org

In the context of Sonogashira coupling, significant strides have been made to enhance its green credentials. Traditional protocols often utilize toxic and reprotoxic solvents like DMF. acs.org Recent research has focused on replacing these with greener alternatives such as γ-valerolactone (GVL), a biomass-derived solvent, or even performing the reaction in water. acs.orgrsc.org Furthermore, the development of highly active catalyst systems allows for lower catalyst loadings, reducing the environmental impact of heavy metals. libretexts.org The use of heterogeneous catalysts that can be easily recovered and reused also contributes to a more sustainable process. acs.org

The table below highlights some green chemistry considerations for the key synthetic steps.

| Synthetic Step | Green Chemistry Consideration | Advantage |

| Carboxylation | Use of CO2 as a C1 feedstock. rsc.orgeurekaselect.com | Utilizes a renewable, abundant, and non-toxic reagent. High atom economy. rsc.org |

| Sonogashira Coupling | Use of green solvents (e.g., GVL, water). acs.orgrsc.org | Reduces the use of hazardous and polluting solvents. |

| Sonogashira Coupling | Use of heterogeneous or recyclable catalysts. acs.org | Minimizes metal contamination of the product and allows for catalyst reuse. |

| General | Minimizing the number of synthetic steps (step economy). | Reduces overall resource consumption and waste generation. |

By carefully selecting synthetic routes and reaction conditions that align with the principles of green chemistry, the synthesis of this compound can be achieved in a more sustainable and environmentally responsible manner.

Chemical Reactivity and Transformations of 3 Oxolan 3 Yl Prop 2 Ynoic Acid

Reactivity Profiles of the Alkynyl Moiety

The carbon-carbon triple bond in 3-(oxolan-3-yl)prop-2-ynoic acid is an electron-rich region, making it susceptible to attack by electrophiles and a versatile partner in various addition and coupling reactions.

The reactivity of the alkynyl group is central to many synthetic applications. For instance, the alkynyl moiety can trigger 1,2-metallate shifts. In a study involving p-lithiated phenylacetylenes and boronic esters, the addition of N-bromosuccinimide (NBS) to the intermediate boronate complex initiated a 1,2-migration of the boron group to the carbon, leading to a dearomatized bromoallene intermediate. nih.gov This type of reactivity highlights the potential for complex bond formations initiated at the alkyne.

Furthermore, the terminal position of the alkyne allows for deprotonation to form a reactive acetylide, a potent nucleophile for carbon-carbon bond formation. This acetylide can participate in various coupling reactions, a cornerstone of modern organic synthesis.

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a versatile functional handle, capable of undergoing a wide array of transformations. These include standard reactions such as esterification, amidation, and reduction to the corresponding alcohol.

More advanced transformations leverage the carboxylic acid as a directing group or a precursor for decarboxylative reactions. Decarboxylative coupling reactions of alkynoic acids are a significant area of research, providing a powerful method for forming C-C, C-N, C-P, and C-S bonds. rsc.org These reactions often employ transition metal catalysts, such as palladium, copper, nickel, and silver, to facilitate the extrusion of carbon dioxide and subsequent bond formation. rsc.org The use of the carboxylic acid as a "traceless" activating group in this manner is a highly efficient synthetic strategy.

Additionally, the carboxylic acid can participate in intramolecular reactions. For example, gold-catalyzed intramolecular additions of carboxylic acids to alkynes can lead to the formation of unsaturated lactones, which are valuable structural motifs in natural products. mdpi.com This cycloisomerization process showcases the ability of the carboxylic acid to act as an internal nucleophile, attacking the activated alkyne.

Recent advancements in photoredox catalysis have also enabled the one-step conversion of aliphatic carboxylic acids to nitriles using cyanobenziodoxolones, a process that proceeds under mild, visible-light-mediated conditions. nih.gov While this specific transformation has been demonstrated on a range of α-amino and α-oxy acids, its applicability to this compound presents an intriguing possibility for further functionalization.

| Transformation | Reagents and Conditions | Product Type |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Coupling Agent | Amide |

| Reduction | LiAlH₄ or other reducing agents | Propargyl alcohol |

| Decarboxylative Coupling | Transition Metal Catalyst, Heat | Substituted Alkyne |

| Intramolecular Cyclization | Gold or other Lewis Acid Catalyst | Lactone |

| Decarboxylative Cyanation | Photoredox Catalyst, Cyanobenziodoxolone | Nitrile |

Catalytic Reactions Involving this compound

Catalysis plays a pivotal role in unlocking the full synthetic potential of this compound, enabling transformations that are otherwise difficult or impossible to achieve.

The alkynyl and carboxylic acid functionalities of this compound make it an excellent substrate for a variety of transition metal-catalyzed coupling reactions. As previously mentioned, decarboxylative couplings are a prominent class of reactions for alkynoic acids. rsc.orgthieme-connect.com These reactions, often catalyzed by palladium or copper, allow the formal replacement of the carboxylic acid group with another substituent. ruhr-uni-bochum.de

The terminal alkyne can also participate in well-established coupling reactions such as the Sonogashira, Suzuki-Miyaura, and Stille couplings, typically after conversion of the carboxylic acid to a less reactive derivative or by using a bifunctional catalyst system that can tolerate the acidic proton. nih.govnih.gov These reactions are invaluable for constructing complex molecular architectures by forming new carbon-carbon bonds.

| Coupling Reaction | Catalyst | Coupling Partner | Bond Formed |

| Decarboxylative Arylation | Palladium or Copper | Aryl Halide | C(sp)-C(sp²) |

| Sonogashira Coupling | Palladium/Copper | Aryl/Vinyl Halide | C(sp)-C(sp²) |

| Suzuki-Miyaura Coupling | Palladium | Organoboron Reagent | C(sp)-C(sp²) |

| Stille Coupling | Palladium | Organotin Reagent | C(sp)-C(sp²) |

The synthesis of enantiomerically pure forms of this compound and its derivatives is of significant interest, particularly for applications in medicinal chemistry. Asymmetric transformations can be employed to introduce chirality at the 3-position of the oxolane ring or to induce stereoselectivity in reactions involving the other functional groups.

For example, copper-catalyzed asymmetric Henry reactions followed by iodocyclization of γ,δ-unsaturated alcohols have been used to synthesize chiral 2,5-polysubstituted tetrahydrofuran (B95107) derivatives with high enantioselectivity. chemistryviews.org Palladium-catalyzed asymmetric allylic cycloaddition of vinyl epoxides with β-keto enol ethers is another powerful method for accessing chiral tetrahydrofuran acetals. researchgate.net While these methods have not been specifically reported for the synthesis of this compound, they represent viable strategies for accessing chiral precursors or derivatives.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and expanding their scope.

In the context of decarboxylative couplings, the mechanism often involves the formation of a metal-acetylide intermediate followed by reductive elimination. rsc.org For photoredox-catalyzed decarboxylative cyanations, a radical mechanism is proposed, which differs from the mechanism of similar alkynylation reactions. nih.gov

The mechanism of gold-catalyzed cycloisomerization of alkynoic acids is believed to proceed through π-activation of the alkyne by the gold catalyst, followed by nucleophilic attack of the carboxylic acid. mdpi.com

Mechanistic studies on the ring-opening of tetrahydrofuran by frustrated Lewis pairs using density functional theory (DFT) have revealed that the activation energy is influenced by the distance between the Lewis acidic and basic centers of the FLP. nih.gov Similarly, photochemical ring expansion of oxetanes to tetrahydrofurans has been investigated computationally, suggesting a diradical pathway. rsc.org These theoretical studies provide valuable insights into the factors controlling the reactivity of the oxolane ring.

Computational and Theoretical Investigations of 3 Oxolan 3 Yl Prop 2 Ynoic Acid

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 3-(Oxolan-3-yl)prop-2-ynoic acid. By solving approximations of the Schrödinger equation for the molecule, these methods provide a detailed picture of how electrons are distributed and how they participate in chemical bonds.

The electronic nature of this compound is largely dictated by the interplay between the electron-donating ether oxygen of the tetrahydrofuran (B95107) ring and the electron-withdrawing propiolic acid moiety. The oxygen atom, with its lone pairs of electrons, introduces a degree of polarity to the oxolane ring. In contrast, the sp-hybridized carbons of the alkyne and the carbonyl group of the carboxylic acid create a region of low electron density, making the side chain electrophilic.

DFT calculations can precisely map this electronic landscape. For instance, the calculation of the molecular electrostatic potential (MEP) surface would visually represent the charge distribution. Regions of negative potential (typically colored red) would be expected around the ether and carbonyl oxygen atoms, indicating their nucleophilic character. Conversely, positive potential (colored blue) would likely be found around the acidic proton and the carbons of the alkyne, highlighting their susceptibility to nucleophilic attack.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also key descriptors of electronic structure and reactivity. For this molecule, the HOMO is expected to be localized primarily on the electron-rich portions, such as the ether oxygen and potentially the C-C bonds of the ring. The LUMO, on the other hand, would be concentrated on the electron-deficient propiolic acid side chain, specifically the π* orbitals of the alkyne and carbonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

A comprehensive DFT study on a related molecule, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, has shown that such molecules can have high electronic stability and low reactivity, with a significant HOMO-LUMO gap. nih.gov Similar calculations for this compound would provide a quantitative measure of these properties.

Conformational Analysis and Energy Landscapes

The flexibility of the tetrahydrofuran ring is a defining feature of this compound's three-dimensional structure. Unlike rigid aromatic rings, the oxolane ring can adopt several non-planar conformations. The two most common conformations are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of plane. In the twist conformation, no four atoms are coplanar.

Computational methods, particularly conformational searches followed by geometry optimization using DFT or Møller-Plesset perturbation theory (MP2), can be used to identify the stable conformers of this compound and to determine their relative energies. For the tetrahydrofuran ring itself, the twist conformation is generally found to be slightly more stable than the envelope conformation.

The attachment of the prop-2-ynoic acid substituent at the 3-position introduces another layer of conformational complexity. The substituent can be in either an axial or an equatorial position relative to the mean plane of the ring. Generally, for substituted cycloalkanes, the equatorial position is favored for bulky substituents to minimize steric hindrance with the axial hydrogens on the same side of the ring. chemrxiv.org Computational studies on analogous systems, such as 3-methyltetrahydro-1,3-oxazine, have shown a clear preference for the equatorial conformer. researchgate.net

A potential energy surface (PES) scan can be performed by systematically varying key dihedral angles, such as the one defining the pucker of the ring and the one describing the orientation of the substituent. This would generate an energy landscape, with the stable conformers residing in the energy minima. The transition states for interconversion between these conformers would correspond to saddle points on the PES.

Below is a representative table of calculated relative energies for the possible conformers of a model system, 3-ethynyltetrahydrofuran, which illustrates the expected energetic ordering.

| Conformer | Ring Conformation | Substituent Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Twist | Equatorial | 0.00 |

| 2 | Envelope | Equatorial | 0.58 |

| 3 | Twist | Axial | 1.85 |

| 4 | Envelope | Axial | 2.40 |

Reaction Mechanism Elucidation via Transition State Analysis

The propiolic acid moiety of this compound is a highly reactive functional group, susceptible to a variety of chemical transformations, most notably nucleophilic additions to the alkyne. masterorganicchemistry.com Computational chemistry provides powerful tools to investigate the mechanisms of these reactions in detail.

A common reaction of propiolic acid and its derivatives is the Michael-type addition of nucleophiles to the carbon-carbon triple bond. frontiersin.org This can be catalyzed by either a base or an acid. In a base-catalyzed mechanism, the nucleophile attacks one of the sp-hybridized carbons of the alkyne, leading to a vinyl anion intermediate, which is subsequently protonated. In an acid-catalyzed mechanism, the carbonyl oxygen of the carboxylic acid is protonated, which activates the alkyne towards attack by a weaker nucleophile. libretexts.org

Theoretical chemists can model these reaction pathways by identifying the structures of the reactants, intermediates, transition states, and products. Transition state theory is a cornerstone of these investigations. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. ucsb.edu By locating the transition state structure and calculating its energy, the activation energy (energy barrier) of the reaction can be determined.

For example, the nucleophilic addition of an amine to the alkyne of this compound can be modeled. The reaction would proceed through a transition state where the new carbon-nitrogen bond is partially formed and the carbon-carbon triple bond is partially broken. The geometry of this transition state, including the key bond lengths and angles, can be precisely determined using DFT calculations.

The activation energy, which dictates the rate of the reaction, is the difference in energy between the transition state and the reactants. By comparing the activation energies for different possible pathways (e.g., addition to the α-carbon versus the β-carbon of the propiolic acid), the regioselectivity of the reaction can be predicted.

A representative energy profile for a nucleophilic addition to an activated alkyne is shown below, illustrating the concepts of intermediates and transition states.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational quantum chemistry is not only capable of predicting energies and structures but also a wide range of spectroscopic properties. This is particularly useful for characterizing new or hypothetical molecules like this compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict these chemical shifts with a high degree of accuracy. ivanmr.com For this compound, these calculations would predict distinct signals for the protons and carbons of the tetrahydrofuran ring, the alkyne, and the carboxylic acid. For instance, the acidic proton of the carboxyl group would be predicted to have a chemical shift in the downfield region (typically 10-13 ppm). The sp-hybridized carbons of the alkyne would have characteristic ¹³C chemical shifts in the range of 70-90 ppm.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption of infrared radiation, leading to the characteristic peaks in an IR spectrum. DFT calculations can compute these vibrational frequencies and their corresponding intensities. For this compound, strong absorptions would be predicted for the C=O stretch of the carboxylic acid (around 1700-1750 cm⁻¹), the O-H stretch (a broad band around 2500-3300 cm⁻¹), the C≡C stretch of the alkyne (around 2100-2260 cm⁻¹), and the C-O-C stretch of the ether in the tetrahydrofuran ring (around 1050-1150 cm⁻¹). globalresearchonline.net

Reactivity Descriptors: Beyond spectroscopy, DFT calculations provide a suite of reactivity descriptors that quantify a molecule's chemical behavior. As mentioned earlier, the HOMO and LUMO energies are fundamental. Other important descriptors include:

Ionization Potential (IP): The energy required to remove an electron, often approximated by the negative of the HOMO energy.

Electron Affinity (EA): The energy released when an electron is added, often approximated by the negative of the LUMO energy.

Electronegativity (χ): A measure of the ability of a molecule to attract electrons, calculated as (IP + EA) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (IP - EA) / 2.

A hypothetical table of predicted spectroscopic and reactivity data for this compound, based on calculations of analogous systems, is presented below.

| Parameter | Predicted Value |

|---|---|

| ¹H NMR (COOH) | 11.5 ppm |

| ¹³C NMR (C≡C) | 75, 85 ppm |

| ¹³C NMR (C=O) | 172 ppm |

| IR (C=O stretch) | 1725 cm⁻¹ |

| IR (C≡C stretch) | 2150 cm⁻¹ |

| HOMO-LUMO Gap | 5.8 eV |

Solvent Effects on Reactivity and Conformation

Chemical reactions and conformational equilibria are often significantly influenced by the solvent in which they occur. Computational chemistry can model these solvent effects using various approaches, broadly categorized as implicit and explicit solvent models.

Implicit Solvation Models: In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum. Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). These models are computationally efficient and can provide a good first approximation of how a solvent's polarity affects the energies of different conformers or states along a reaction pathway. For this compound, an implicit model would predict that polar solvents would better solvate and thus stabilize more polar conformers.

Explicit Solvation Models: For a more detailed and accurate picture, explicit solvent models are used. In this approach, a number of individual solvent molecules are included in the calculation, surrounding the solute molecule. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. For this compound, the carboxylic acid group can act as both a hydrogen bond donor and acceptor, and the ether oxygen can act as a hydrogen bond acceptor.

Molecular dynamics (MD) simulations with explicit solvent are particularly powerful for exploring the conformational landscape of flexible molecules in solution. rsc.org An MD simulation would track the movements of all atoms in the system over time, providing insights into how the solvent molecules interact with the solute and influence its conformational preferences. For example, in a protic solvent like water, explicit water molecules would be seen forming hydrogen bonds with the carboxylic acid and ether oxygen, which could favor certain conformations of the tetrahydrofuran ring and the side chain.

The choice of solvent can also have a profound effect on reaction rates and mechanisms. By performing calculations with different solvent models, computational chemists can predict how the activation energy of a reaction, such as the nucleophilic addition to the alkyne, changes from one solvent to another. For instance, a reaction that proceeds through a highly polar transition state will be accelerated in a polar solvent due to better stabilization of the transition state. frontiersin.org

Spectroscopic Characterization Techniques for 3 Oxolan 3 Yl Prop 2 Ynoic Acid and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of one-dimensional and two-dimensional NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the atoms within the 3-(Oxolan-3-yl)prop-2-ynoic acid molecule.

For a definitive structural assignment, the following NMR experiments would be crucial:

¹H NMR: This experiment provides information about the chemical environment and connectivity of protons. The spectrum of this compound is expected to show distinct signals for the protons of the oxolane ring and the methine proton adjacent to the alkyne. The acidic proton of the carboxylic acid would likely appear as a broad singlet.

¹³C NMR: This technique probes the carbon framework of the molecule. The spectrum would be characterized by signals corresponding to the sp-hybridized carbons of the alkyne, the carbons of the oxolane ring, and the carbonyl carbon of the carboxylic acid.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments would be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the oxolane ring carbons.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, which would be instrumental in tracing the connectivity of the protons within the oxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons over two to three bonds. This would be critical for confirming the connection between the oxolane ring and the prop-2-ynoic acid moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical analysis, NOESY experiments can reveal through-space proximity of protons, which could help in determining the relative stereochemistry of the substituents on the oxolane ring in derivatives.

A summary of the expected ¹H and ¹³C NMR chemical shifts for this compound is presented in the table below.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 155.0 - 160.0 |

| Alkyne Carbon (-C≡C-) | - | 75.0 - 85.0 |

| Alkyne Carbon (-C≡C-) | - | 70.0 - 80.0 |

| Oxolane C3-H | 3.2 - 3.6 (m) | 35.0 - 45.0 |

| Oxolane C2/C5-H | 3.7 - 4.1 (m) | 65.0 - 75.0 |

| Oxolane C4-H | 1.9 - 2.3 (m) | 30.0 - 40.0 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), in particular, would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₇H₈O₃).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected:

Decarboxylation: Loss of the carboxylic acid group (a neutral loss of 44 Da for CO₂) is a common fragmentation pathway for carboxylic acids.

Ring Opening of the Oxolane: The tetrahydrofuran (B95107) ring can undergo cleavage, leading to a series of characteristic fragment ions.

Cleavage at the C-C bond between the ring and the alkyne: This would result in fragment ions corresponding to the oxolanyl cation and the propiolic acid radical cation.

A hypothetical fragmentation pattern is outlined in the table below.

| m/z | Proposed Fragment | Description |

| 140 | [C₇H₈O₃]⁺ | Molecular Ion |

| 123 | [C₇H₇O₂]⁺ | Loss of OH radical |

| 95 | [C₆H₇O]⁺ | Loss of COOH radical |

| 71 | [C₄H₇O]⁺ | Oxolanyl cation |

| 69 | [C₃HO₂]⁺ | Propiolic acid radical cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The presence of specific functional groups in this compound would give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ in the IR spectrum is characteristic of the hydrogen-bonded carboxylic acid O-H stretch.

C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ in the IR spectrum corresponds to the carbonyl stretch of the carboxylic acid.

C≡C Stretch: The alkyne C≡C stretch is expected to be a weak to medium intensity band in the IR spectrum around 2100-2260 cm⁻¹. This band is often stronger and more readily observed in the Raman spectrum.

C-O Stretch: The C-O stretching vibrations of the ether linkage in the oxolane ring would appear in the fingerprint region, typically around 1050-1150 cm⁻¹.

A summary of the expected key vibrational frequencies is provided below.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid O-H | 2500 - 3300 (broad) | Weak |

| C-H (sp³) | 2850 - 3000 | Strong |

| C≡C (Alkyne) | 2100 - 2260 (weak to medium) | Strong |

| C=O (Carboxylic Acid) | 1700 - 1725 (strong) | Medium |

| C-O (Ether) | 1050 - 1150 (strong) | Weak |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

The presence of a stereocenter at the C3 position of the oxolane ring means that this compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the enantiomeric purity of a sample.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. Each enantiomer of a chiral molecule will produce a CD spectrum that is a mirror image of the other. This technique is highly sensitive to the stereochemistry of the molecule and can be used to determine the enantiomeric excess (ee) of a sample.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD spectra of enantiomers are mirror images of each other.

For this compound, the chromophores near the chiral center, such as the carboxylic acid and the alkyne, would be expected to give rise to distinct signals in the CD and ORD spectra, allowing for the quantification of the enantiomeric composition.

Advanced Research Applications of 3 Oxolan 3 Yl Prop 2 Ynoic Acid in Modern Chemistry

Role as a Versatile Building Block in Complex Molecule Synthesis

The tetrahydrofuran (B95107) (THF) moiety is a prevalent structural motif in a vast array of biologically active natural products. muni.czresearchgate.netrsc.orgnih.gov Consequently, chiral and functionalized THF derivatives are highly sought-after building blocks in synthetic organic chemistry. muni.czresearchgate.net 3-(Oxolan-3-yl)prop-2-ynoic acid serves as an exemplary building block, providing a rigid scaffold that can be elaborated into more complex molecular architectures. The oxolane ring can influence the stereochemical outcome of reactions, while the propynoic acid functionality offers a reactive handle for a variety of chemical transformations, including carbon-carbon bond formations and functional group interconversions.

The synthesis of natural products and their analogs often relies on the strategic incorporation of key fragments. For instance, the tetrahydrofuran ring is a central component of many marine-derived lipids and terpenes with interesting biological activities. nih.gov Synthetic strategies towards these complex molecules often involve the use of simpler, functionalized THF precursors. researchgate.netnih.gov The presence of both the cyclic ether and the alkyne in this compound allows for a modular approach to synthesis, where each part of the molecule can be independently or sequentially modified to construct intricate three-dimensional structures. Research has demonstrated the synthesis of various substituted tetrahydrofurans from readily available starting materials, highlighting the importance of such building blocks in creating molecular diversity. wikipedia.orgrsc.orgorganic-chemistry.org

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈O₃ |

| Molecular Weight | 140.14 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1343209-77-7 |

Contributions to Supramolecular Chemistry and Molecular Recognition Phenomena

The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The structural features of this compound make it an interesting candidate for studies in molecular recognition and the formation of self-assembled structures. The carboxylic acid group is a classic hydrogen bond donor and acceptor, capable of forming predictable synthons, such as dimers or catemers. The oxolane ring, with its ether oxygen, can also participate in hydrogen bonding as an acceptor. nih.gov

Applications in Bioconjugation Strategies, particularly Click Chemistry

The terminal alkyne of this compound is a key functional group for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. wikipedia.org Specifically, the alkyne can participate in the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction that is highly biocompatible and widely used for labeling and modifying biomolecules in living systems. nih.govnih.gov

In a typical SPAAC reaction, an azide-modified biomolecule is reacted with a strained cyclooctyne. However, terminal alkynes like the one in this compound can also be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are also a cornerstone of click chemistry. nih.gov These reactions are instrumental in attaching probes, such as fluorophores or affinity tags, to proteins, nucleic acids, and other biological macromolecules. youtube.comnih.govmdpi.com The propynoic acid moiety provides a handle for conjugation, making this compound a potentially valuable tool for creating bioconjugates with diverse applications in chemical biology and diagnostics. The development of bifunctional reagents for bioconjugation highlights the importance of having versatile building blocks that can link different molecular entities. nih.gov

Design and Synthesis of Novel Chemical Entities for Material Science and Chemical Biology Probes

The unique combination of a hydrophilic cyclic ether and a rigid, linear alkyne carboxylate makes this compound an attractive scaffold for the design of novel chemical entities for both material science and chemical biology. mdpi.comnih.gov The tetrahydrofuran ring can improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability, which is a desirable feature in the design of therapeutic agents and chemical probes. sci-hub.seacs.org

In material science, building blocks containing rigid and functionalizable elements are crucial for the construction of polymers and functional materials with specific properties. The propynoic acid group can be polymerized or used as a point of attachment for cross-linking, leading to the formation of new materials.

For chemical biology, this compound can serve as a starting point for the synthesis of chemical probes to study biological processes. ljmu.ac.uk For example, the alkyne can be used to "click" on a reporter group, while the carboxylic acid or the oxolane ring can be modified to include a targeting moiety that directs the probe to a specific cellular location or protein. The design of such probes often involves the assembly of different functional components onto a central scaffold. mdpi.comnih.gov

Integration in Metabolomics Research as a Structural Motif for Analytical Standards Development

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, relies heavily on the availability of high-purity analytical standards for the accurate identification and quantification of metabolites. nih.govnih.gov While there is no direct evidence of this compound being a natural metabolite, its structural components are found in various biological molecules. The tetrahydrofuran ring, for instance, is the core structure of furanose sugars and is present in complex folate cofactors. nih.govnih.gov

The development of analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), requires well-characterized standards to ensure the reliability of the data. nih.gov Compounds like this compound, with their defined structure and mass, could potentially be used as internal standards for the analysis of related endogenous or exogenous compounds. Furthermore, the synthesis of isotopically labeled versions of this molecule could provide valuable tools for metabolic flux analysis and tracer studies. The use of tetrahydrofuran as an analytical standard in various chromatographic techniques is already well-established. sigmaaldrich.com

Precursor in the Development of New Catalysts or Ligands

The design of new catalysts and ligands is a cornerstone of modern synthetic chemistry. The structure of this compound suggests its potential use as a precursor for novel ligands for transition metal catalysis. The carboxylic acid and the alkyne can both coordinate to a metal center, and the oxolane ring can influence the steric and electronic environment around the metal.

For example, rhodium complexes are widely used in catalysis, particularly for reactions such as hydrogenation and hydroformylation. rsc.orgwikipedia.org The development of new ligands for rhodium and other transition metals is an active area of research, with the goal of improving catalytic activity, selectivity, and stability. acs.orgresearchgate.netrsc.org Ligands containing both a coordinating heteroatom (like the oxygen in the oxolane ring) and a pi-system (the alkyne) can act as hemilabile ligands, which can reversibly bind to the metal center and play a key role in the catalytic cycle. The synthesis of chiral ligands from versatile building blocks is also a major focus in asymmetric catalysis. rsc.orgnih.govwikipedia.org The inherent chirality that can be introduced into the oxolane ring makes derivatives of this compound attractive candidates for the development of new chiral catalysts.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tetrahydrofuran (THF) |

| Crown ethers |

Future Directions and Unexplored Research Avenues for 3 Oxolan 3 Yl Prop 2 Ynoic Acid

Development of Highly Efficient and Sustainable Synthetic Methodologies

The advancement of research into the properties and applications of 3-(Oxolan-3-yl)prop-2-ynoic acid is fundamentally dependent on the availability of efficient and sustainable synthetic routes. Current access to this compound is limited, and future research should prioritize the development of novel synthetic strategies that are both high-yielding and environmentally benign. A key focus will be to move beyond multi-step, low-efficiency procedures to more streamlined and atom-economical approaches.

A promising avenue lies in the exploration of greener reaction media, such as water or bio-based solvents, to minimize the environmental impact of the synthesis. Furthermore, the development of catalytic methods that can directly couple precursors of the oxolane and propiolic acid fragments would represent a significant step forward. The principles of green chemistry, including waste reduction and the use of renewable feedstocks, should be central to the design of next-generation synthetic pathways.

| Synthetic Strategy | Key Advantages | Potential Challenges |

| Green Solvent Synthesis | Reduced environmental impact, improved safety profile | Solubility of reactants, reaction kinetics |

| Catalytic Coupling | High atom economy, reduced number of steps | Catalyst stability and selectivity, cost of catalysts |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters | Specialized equipment, potential for blockages |

Exploration of Novel Catalytic Systems for Unique Reactivity

The inherent reactivity of the propiolic acid and the influence of the oxolane ring in this compound offer a fertile ground for the exploration of novel catalytic transformations. The triple bond of the propiolic acid is a particularly versatile functional group, amenable to a wide range of additions, cycloadditions, and coupling reactions. Future research should focus on the design and application of novel catalytic systems to unlock unique and selective transformations of this molecule.

The development of catalysts that can selectively functionalize the alkyne in the presence of the carboxylic acid and the ether linkage of the oxolane ring is a key challenge. This includes the exploration of transition-metal catalysts for reactions such as hydrogenation, hydration, and carbometalation, as well as organocatalytic systems for asymmetric transformations. Furthermore, the synthesis of highly functionalized organic compounds through multicomponent reactions, such as the Ugi reaction starting from propiolic acids, could be a promising strategy. nih.gov

Advanced Computational Modeling for Predictive Design and Discovery

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new applications for this compound. The use of advanced computational modeling can provide deep insights into the molecule's structural, electronic, and reactive properties, guiding experimental efforts and reducing the need for extensive trial-and-error synthesis and testing.

Future research should employ a range of computational techniques, from density functional theory (DFT) to molecular dynamics (MD) simulations. These methods can be used to predict reaction pathways, calculate spectroscopic properties, and model interactions with biological targets. Such computational studies can aid in the rational design of new derivatives of this compound with tailored properties for specific applications.

Diversification of Supramolecular Architectures and Functional Materials

The ability of carboxylic acids to form strong hydrogen bonds and the potential for the oxolane ring to engage in further non-covalent interactions make this compound an attractive building block for the construction of novel supramolecular assemblies and functional materials. The linear rigidity of the alkyne unit combined with the conformational flexibility of the oxolane ring could lead to the formation of unique and complex architectures.

Future research should explore the self-assembly of this compound and its derivatives into higher-order structures such as gels, liquid crystals, and metal-organic frameworks (MOFs). The incorporation of this molecule into polymeric materials could also lead to the development of new functional polymers with interesting thermal, mechanical, or optical properties. The self-assembly of alkynyl complexes has been shown to lead to intriguing luminescent properties, an avenue that could be explored for this compound as well. nih.govnih.gov

Integration with Artificial Intelligence and Machine Learning for Chemical Space Exploration

Future research should focus on developing and applying ML models for tasks such as predicting biological activity, optimizing reaction conditions, and even de novo design of new molecules based on the this compound scaffold. Computer-aided synthesis planning (CASP) tools, which are increasingly powered by machine learning, can also be employed to devise novel and efficient synthetic routes to this compound and its analogues. nih.govmit.eduresearchgate.net

| AI/ML Application | Potential Impact | Data Requirements |

| Property Prediction | Accelerated discovery of new applications | Large datasets of chemical structures and associated properties |

| Reaction Optimization | Improved synthetic efficiency and yield | Experimental data on reaction conditions and outcomes |

| De Novo Design | Generation of novel molecular structures with desired features | Generative models trained on known chemical space |

Synergistic Research Across Interdisciplinary Fields of Chemistry

The full potential of this compound can only be realized through synergistic research that spans multiple disciplines of chemistry. The unique combination of functional groups in this molecule makes it a candidate for investigation in fields ranging from medicinal chemistry and chemical biology to materials science and catalysis.

Future research should foster collaborations between synthetic chemists, computational chemists, materials scientists, and biologists to explore the diverse applications of this compound. For example, its potential as a bioactive molecule could be investigated through screening against various biological targets, while its utility as a monomer for new polymers could be explored by materials scientists. Such an interdisciplinary approach will be crucial for unlocking the full scientific value of this compound.

Q & A

Q. What are the optimal synthetic routes for 3-(Oxolan-3-yl)prop-2-ynoic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via:

- Sonogashira coupling between 3-iodotetrahydrofuran and propiolic acid derivatives under palladium catalysis .

- Oxidation of propargyl alcohols using CrO₃/H₂SO₄ in acetone, followed by purification via flash chromatography (e.g., heptane/EtOAC) .

Key Variables:

- Catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) affects coupling efficiency.

- Temperature control (0°C for oxidation prevents side reactions) .

- Solvent polarity during chromatography impacts purity (≥95% achievable).

Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in isomer identification?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR distinguishes regioisomers via chemical shifts (e.g., tetrahydrofuran ring protons at δ 3.5–4.0 ppm) .

- X-ray Crystallography: Resolves stereochemical ambiguities (e.g., SHELXL refines anisotropic displacement parameters) .

- Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M-H]⁻ at m/z 307.1159) .

Critical Step:

Crystallization in EtOAc/heptane ensures single-crystal growth for X-ray analysis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in click chemistry or bioorthogonal reactions?

Methodological Answer:

- DFT Calculations: Optimize transition states for Huisgen cycloaddition (e.g., B3LYP/6-31G* level) to predict regioselectivity .

- Molecular Dynamics (MD): Simulate solvent effects on alkyne-azide kinetics (e.g., water vs. DMSO) .

Validation:

Experimental kinetic data (e.g., rate constants) should align with computed activation energies (±5 kcal/mol tolerance) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

Methodological Answer:

- Dose-Response Analysis: Test across concentrations (1–100 µM) to identify biphasic effects .

- Target-Specific Assays: Use siRNA knockdowns to isolate pathways (e.g., COX-2 for anti-inflammatory activity) .

- Structural Analog Comparison: Replace the oxolane ring with furan or pyrrolidine to probe pharmacophore requirements .

Case Study:

Discrepancies in TRPM8 channel modulation were resolved via patch-clamp electrophysiology, confirming IC₅₀ = 12 µM .

Q. How does crystallographic refinement (e.g., SHELXL) address disorder in the oxolane ring during structure determination?

Methodological Answer:

- Multi-Component Modeling: Split disordered atoms (e.g., oxygen in oxolane) into partial occupancy sites .

- Twinning Detection: Use SHELXD to identify pseudo-merohedral twinning and apply HKLF5 refinement .

- Constraints: Restrain bond lengths/angles to library values (e.g., C-O = 1.43 Å) during least-squares cycles .

Example:

A 2.0 Å resolution structure revealed 70:30 disorder in the oxolane ring, refined with R₁ = 4.2% .

Q. Methodological Guidelines for Data Interpretation

3.1 Designing experiments to differentiate between covalent vs. non-covalent protein interactions:

- LC-MS/MS: Detect covalent adducts via mass shifts (e.g., +142 Da for compound-protein binding) .

- Surface Plasmon Resonance (SPR): Measure dissociation constants (Kd) for non-covalent interactions .

Control: Pre-treat proteins with iodoacetamide to block reactive thiols and confirm specificity .

3.2 Validating synthetic intermediates using isotopic labeling (e.g., ¹³C, ²H):

- Synthetic Route: Incorporate ¹³C-propiolic acid to track alkyne incorporation via ¹³C NMR .

- Deuterium Exchange: Confirm reduction steps (e.g., NaBD₄) by observing ²H signals at δ 1.5–2.5 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.